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Compound of Interest

Compound Name: Butyrolactone I

Cat. No.: B15567851 Get Quote

Introduction: Butyrolactone I is a potent and selective, cell-permeable inhibitor of cyclin-

dependent kinases (CDKs).[1] Initially isolated from a fungal source, it has garnered significant

interest within the scientific community for its antitumoral and anti-inflammatory properties.[1][2]

As an ATP-competitive inhibitor of CDK1, CDK2, and CDK5, Butyrolactone I arrests the cell

cycle at the G1/S and G2/M transitions.[1][3] This technical guide provides a comprehensive

overview of its natural origins, methodologies for its isolation and synthesis, and its key

biological signaling pathways.

Natural Sources and Isolation
Butyrolactone I is a secondary metabolite produced by the filamentous fungus Aspergillus

terreus. Several strains of this fungus, isolated from various environments like soil, have been

identified as producers. In addition to Butyrolactone I, Aspergillus terreus is a rich source of

other bioactive compounds, including other butyrolactone derivatives (II, IV, V, VI, VII),

lovastatin, and aspernolide B. Within the fungus, Butyrolactone I is thought to act as a

signaling molecule, potentially influencing its own production and that of other secondary

metabolites like lovastatin in a manner analogous to quorum sensing molecules in bacteria.

The following protocol outlines a general procedure for the isolation and purification of

Butyrolactone I from a culture of Aspergillus terreus.
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Inoculate a suitable liquid medium (e.g., Czapek yeast extract broth) with a spore

suspension of Aspergillus terreus (e.g., strain HKI0499).

Incubate the culture for 7-14 days at 24-28°C with shaking (e.g., 150 rpm) to ensure

aeration and homogenous growth.

Extraction:

Separate the fungal mycelium from the culture broth by filtration.

Lyophilize the mycelium and then grind it to a fine powder.

Perform a solvent extraction of the powdered mycelium using a solvent such as ethyl

acetate or acetone. This is typically done by maceration or Soxhlet extraction for 24-48

hours.

Evaporate the solvent from the extract in vacuo to yield a crude extract.

Purification:

Subject the crude extract to column chromatography on silica gel.

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like

hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

Monitor the fractions using thin-layer chromatography (TLC) to identify those containing

Butyrolactone I.

Pool the relevant fractions and concentrate them.

Perform further purification using high-performance liquid chromatography (HPLC), often

on a C18 reversed-phase column with a mobile phase such as a methanol/water gradient,

to obtain pure Butyrolactone I.

Characterization:

Confirm the identity and purity of the isolated compound using spectroscopic methods,

including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
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Fig. 1: General workflow for the isolation of Butyrolactone I.
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Synthesis of Butyrolactone I
While specific total synthesis routes for Butyrolactone I are not extensively detailed in readily

available literature, general methodologies for synthesizing the core γ-butyrolactone lignan

structure have been established. These strategies often involve the stereoselective

construction of the substituted lactone ring from acyclic precursors.

This protocol describes a generalized approach for synthesizing a trans-α,β-disubstituted γ-

butyrolactone, which is the core structure of many lignans, based on modern synthetic

methods.

Formation of δ-Nitro Alcohol Precursor:

Perform an enantioselective Michael addition between an appropriate aldehyde and a

nitroalkene.

This reaction is often catalyzed by an organocatalyst (e.g., a chiral secondary amine) in a

suitable solvent like toluene at 0°C to room temperature.

Reduce the resulting aldehyde in situ with a mild reducing agent such as sodium

borohydride (NaBH₄) to yield the δ-nitro alcohol.

Cyclization to Oxime Carbonate:

Dissolve the δ-nitro alcohol in an aprotic solvent like acetonitrile.

Add a base, such as 4-dimethylaminopyridine (DMAP), followed by di-tert-butyl

dicarbonate (Boc₂O).

Stir the reaction at room temperature for 1-2 hours to facilitate the cyclization into a γ-

butyrolactone O-(Boc) oxime carbonate.

Conversion to Butyrolactone:

Remove the oxime carbonate group to yield the final γ-butyrolactone. This can be

achieved in a single step by treatment with a strong acid, such as hydrochloric acid in

dioxane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15567851?utm_src=pdf-body
https://www.benchchem.com/product/b15567851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification:

Purify the final product using column chromatography on silica gel to yield the pure γ-

butyrolactone derivative.
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Fig. 2: Generalized workflow for γ-butyrolactone synthesis.
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Biological Activity and Signaling Pathways
Butyrolactone I exerts its biological effects primarily by inhibiting key cellular kinases, leading

to downstream effects on cell cycle progression and inflammatory responses.

The primary mechanism of action for Butyrolactone I is the competitive inhibition of ATP

binding to cyclin-dependent kinases, particularly CDK1/cyclin B, CDK2, and CDK5. This

inhibition prevents the phosphorylation of crucial cell cycle regulatory proteins, such as the

Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription

factor, preventing the expression of genes required for S-phase entry and thereby arresting the

cell cycle at the G1/S checkpoint. Inhibition of CDK1 similarly leads to arrest at the G2/M

transition.
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Fig. 3: Butyrolactone I inhibition of the CDK signaling pathway.

Butyrolactone I has also been shown to attenuate inflammation by inhibiting the NF-κB

signaling pathway. In inflammatory conditions, signaling molecules like lipopolysaccharide

(LPS) can trigger the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-

κB. This releases NF-κB to translocate to the nucleus, where it induces the expression of pro-

inflammatory genes like iNOS and COX-2. Butyrolactone I interferes with this cascade,

preventing NF-κB activation and reducing the inflammatory response.
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Fig. 4: Butyrolactone I inhibition of the NF-κB pathway.

Quantitative Data
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Property Value Reference

CAS Number 87414-49-1

Molecular Formula C₂₄H₂₄O₇

Molecular Weight 424.5 g/mol

Solubility
DMF, DMSO, Ethanol,

Methanol

Storage Temperature -20°C

Compound
Target
Kinase

IC₅₀ (µM)
Cytotoxicity
(CC₅₀, µM)

Cell Line Reference

Butyrolactone

I

CDK1/cyclin

B
2.6 - -

Butyrolactone

I
CDK2 0.8 - -

Butyrolactone

I
CDK5/p25 - - -

Butyrolactone

I 3-sulfate

CDK1/cyclin

B
~39 - 78 80.7 HeLa

Butyrolactone

I 3-sulfate
CDK5/p25 ~12 - 24 - -

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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